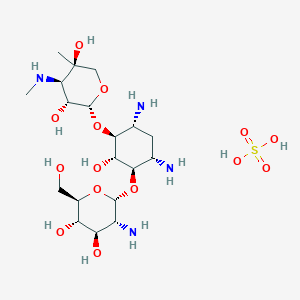

Gentamicin X2 sulfate

説明

Gentamicin X2 sulfate is an aminoglycoside antibiotic. It is a minor component of Gentamicin, which accounts for 20% of Gentamicin . It is used to treat a wide variety of aerobic infections in the body . It is non-toxic to viruses and mammalian cells at anti-bacterial and anti-mycoplasmal concentrations .

Synthesis Analysis

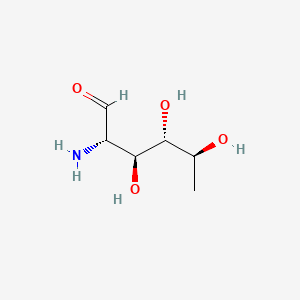

The synthesis of Gentamicin X2 involves several steps. The secondary alcohol function at C-3″ of A2 is first converted to an amine, catalyzed by the tandem operation of oxidoreductase GenD2 and transaminase GenS2. The amine is then specifically methylated by the S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase GenN to form gentamicin A. Finally, C-methylation at C-4″ to form gentamicin X2 is catalyzed by the radical SAM-dependent and cobalamin-dependent enzyme GenD1 .

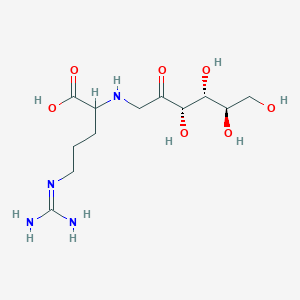

Molecular Structure Analysis

The molecular formula of Gentamicin X2 sulfate is C19H38N4O10 . The molecular weight is 482.5 g/mol . The exact mass is not available .

Chemical Reactions Analysis

The chemical reactions involved in the biosynthesis of Gentamicin X2 have been studied. The secondary alcohol function at C-3″ of A2 is first converted to an amine, catalyzed by the tandem operation of oxidoreductase GenD2 and transaminase GenS2 .

科学的研究の応用

1. Extended Release in Injectable Polymeric Implants

Gentamicin sulfate shows promise in biodegradable injectable gelling polymeric devices for controlled release in the treatment of invasive bacterial infections, particularly osteomyelitis. Poly(sebacic-co-ricinoleic-ester-anhydride) loaded with 10%-20% gentamicin sulfate may be effective for in situ treatment of such infections (Krasko et al., 2007).

2. Bioactive Glass/Polymethylmethacrylate Composites for Drug Delivery

Incorporating gentamicin sulfate into SiO2-CaO-P2O5 bioactive glass and polymethylmethacrylate composites can be utilized as a drug delivery system. This combination maintains the bioactive behavior of the glass while releasing high doses of the antibiotic in simulated body fluid (Arcos, Ragel, & Vallet‐Regí, 2001).

3. RP-HPLC Method for Pharmaceutical Analysis

A reversed-phase high performance liquid chromatographic method has been developed for determining the composition of gentamicin sulfate in pharmaceutical products. This method employs a Charged Aerosol Detector and a pentafluorophenyl HPLC column for high sensitivity analysis (Joseph & Rustum, 2010).

4. Microspheres in Drug Delivery Systems

Gentamicin-alginate microspheres demonstrate potential in extending drug release on the skin, which could lead to reduced usage frequency and increased patient compliance. These microspheres show promise in drug delivery with significant entrapment efficiency and controlled release kinetics (Purwanti et al., 2019).

5. Wound Dressing Applications

Modified porous natural rubber films loaded with gentamicin sulfate have potential for use in antimicrobial wound dressings. These films exhibit properties like good antimicrobial activities and angiogenic activity, making them suitable for medicated wound dressing applications (Phaechamud, Issarayungyuen, & Pichayakorn, 2016).

6. Gentamicin Nanoparticles for Improved Antimicrobial Effects

Gentamicin-loaded poly(lactide-co-glycolide) nanoparticles show improved antimicrobial effects against Pseudomonas aeruginosa. These nanoparticles provide controlled release of gentamicin, highlighting their potential application in treating Pseudomonas infections (Abdelghany et al., 2012).

7. Drug-ribosome Interactions and Antibiotic Mechanism

Research on gentamicin's mechanism of action shows that it disrupts the ribosomal decoding process, which is essential for protein synthesis in bacteria. This highlights its role as a potent antibiotic, especially in treating gram-negative bacterial infections (Vaiana & Sanbonmatsu, 2009).

8. Orthopedic Applications in Infection Prevention

Gentamicin sulfate loaded chitosan with aloe vera on titanium alloy demonstrates high antibacterial activity and bioactivity, suggesting its potential use in preventing bone implant-related infections (Raj, Duraisamy, & Raj, 2020).

Safety And Hazards

将来の方向性

Gentamicin X2 has been found to be a potent premature stop codon readthrough molecule with therapeutic potential . It has a greater readthrough-safety window than other compounds evaluated, demonstrating that Gentamicin X2 warrants further investigation to determine its potential clinical utility in treating genetic diseases and cancers caused by nonsense mutations .

特性

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N4O10.H2O4S/c1-19(29)5-30-18(13(28)16(19)23-2)33-15-7(21)3-6(20)14(12(15)27)32-17-9(22)11(26)10(25)8(4-24)31-17;1-5(2,3)4/h6-18,23-29H,3-5,20-22H2,1-2H3;(H2,1,2,3,4)/t6-,7+,8+,9+,10+,11+,12-,13+,14+,15-,16+,17+,18+,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDONMCALIGOQR-NJWRRGAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N)N)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40N4O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gentamicin X2 sulfate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

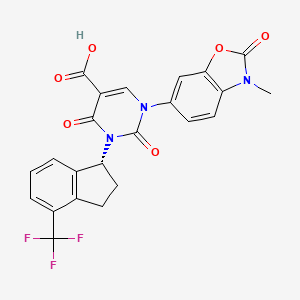

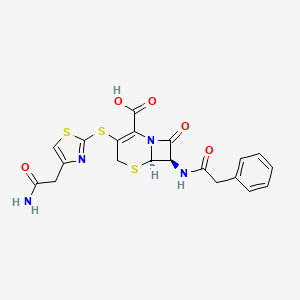

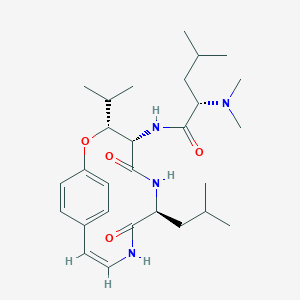

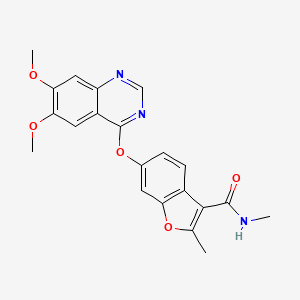

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[7-[3-Aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B607548.png)

![6-[2-Chloro-4-(6-Methylpyrazin-2-Yl)phenyl]-8-Ethyl-2-{[2-(1-Methylpiperidin-4-Yl)ethyl]amino}pyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B607550.png)

![6-(2,4-Dichlorophenyl)-8-ethyl-2-[[3-fluoro-4-(1-piperazinyl)phenyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B607551.png)

![3-(3,5-Dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide](/img/structure/B607554.png)

![(4-(4-(6-Fluorobenzo[d]oxazol-2-yl)benzoyl)piperazin-1-yl)(1-hydroxycyclopropyl)methanone](/img/structure/B607559.png)